

Application Notes and Protocols: THZ1 Hydrochloride in Combination Cancer Therapies

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Compound of Interest

Compound Name: THZ1 Hydrochloride

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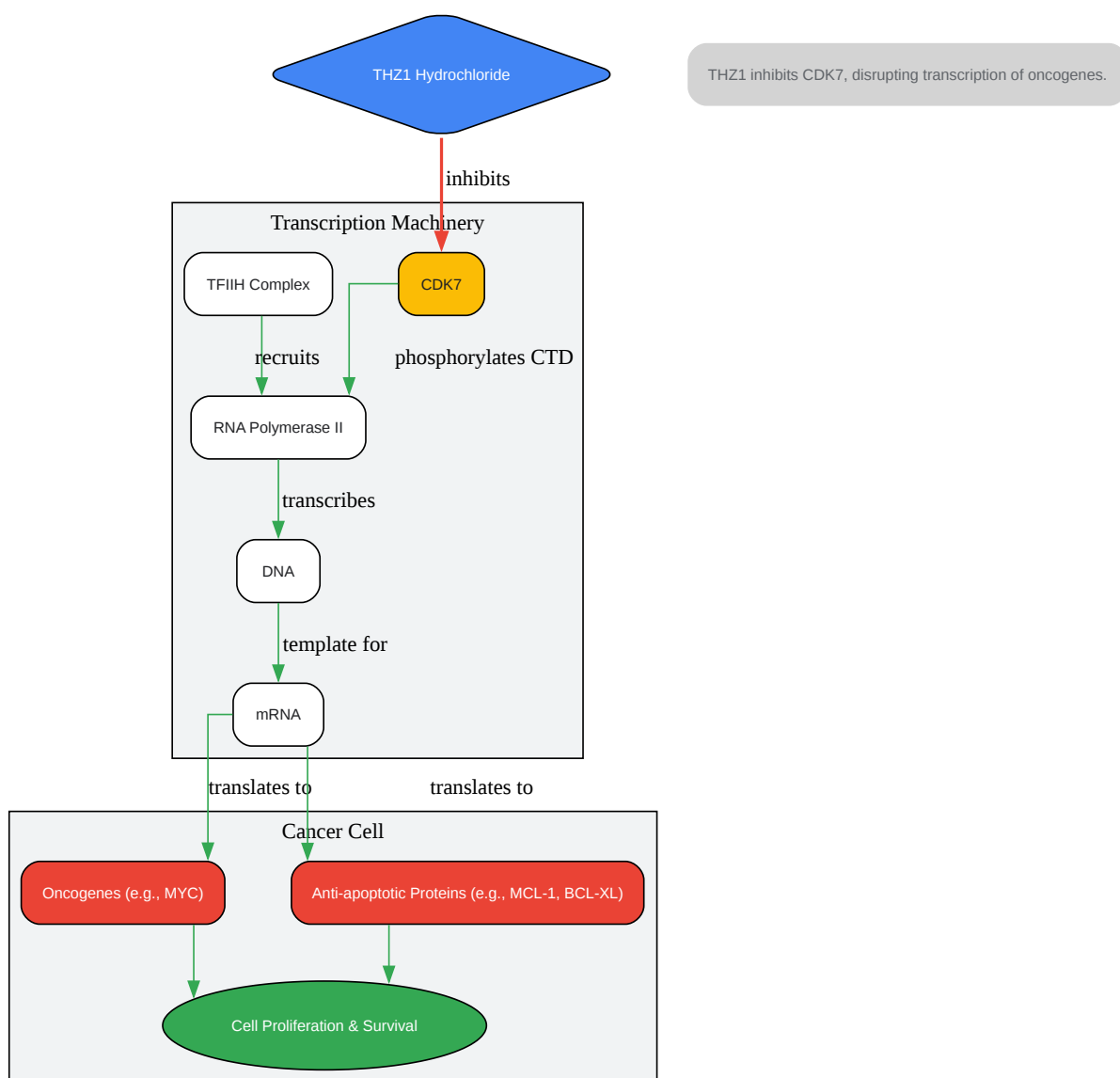
Abstract

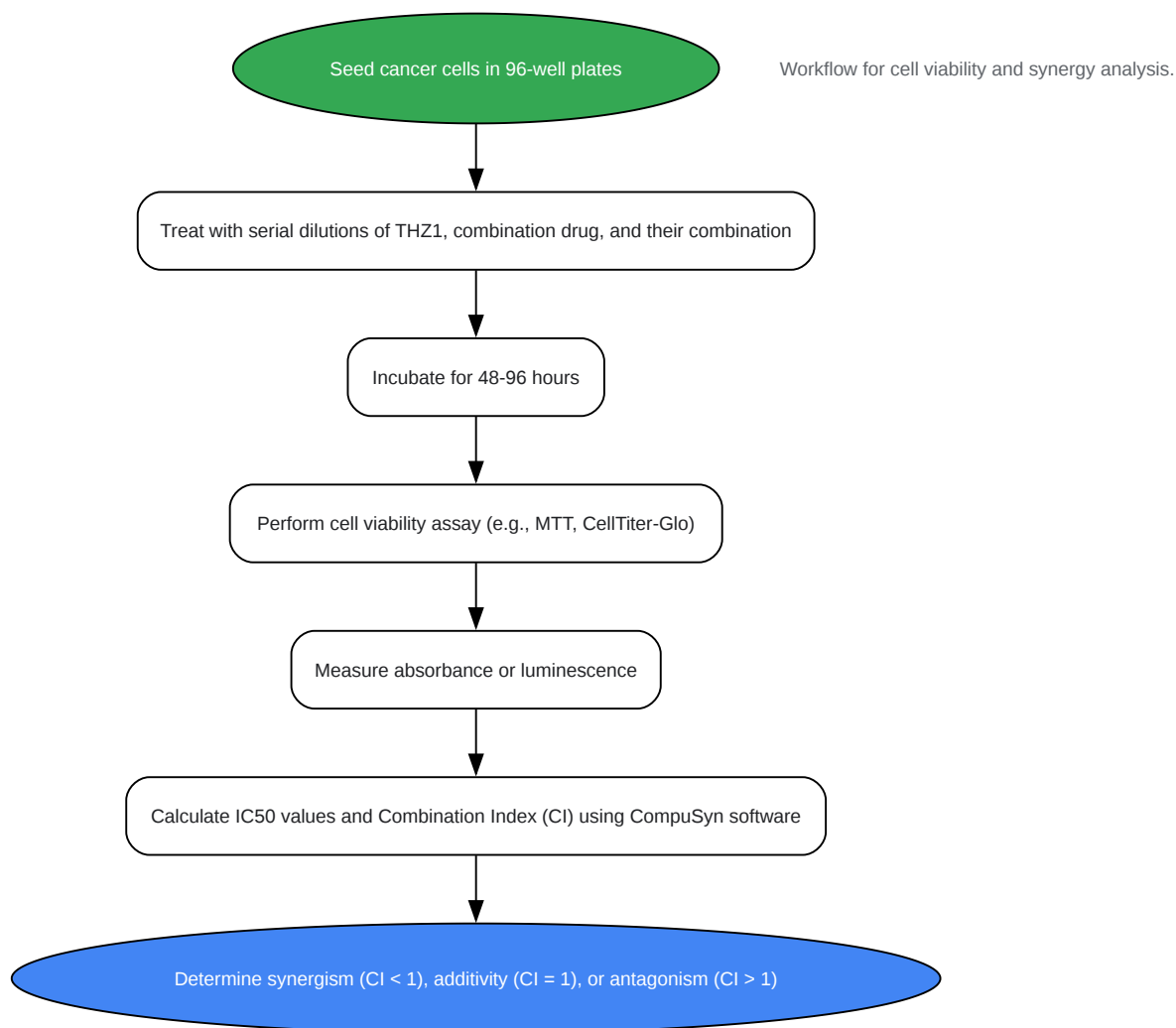
THZ1 hydrochloride is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2][3] As a key component of the transcription factor IIH (TFIIH), CDK7 plays a crucial role in regulating transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[4][5][6] Inhibition of CDK7 by THZ1 leads to the suppression of aberrantly transcribed genes, including key oncogenes and anti-apoptotic proteins, making it a promising therapeutic agent in various cancers.[4][7][8] These application notes provide a comprehensive overview of the use of THZ1 in combination with other cancer therapies, summarizing key quantitative data and providing detailed experimental protocols to facilitate further research and development.

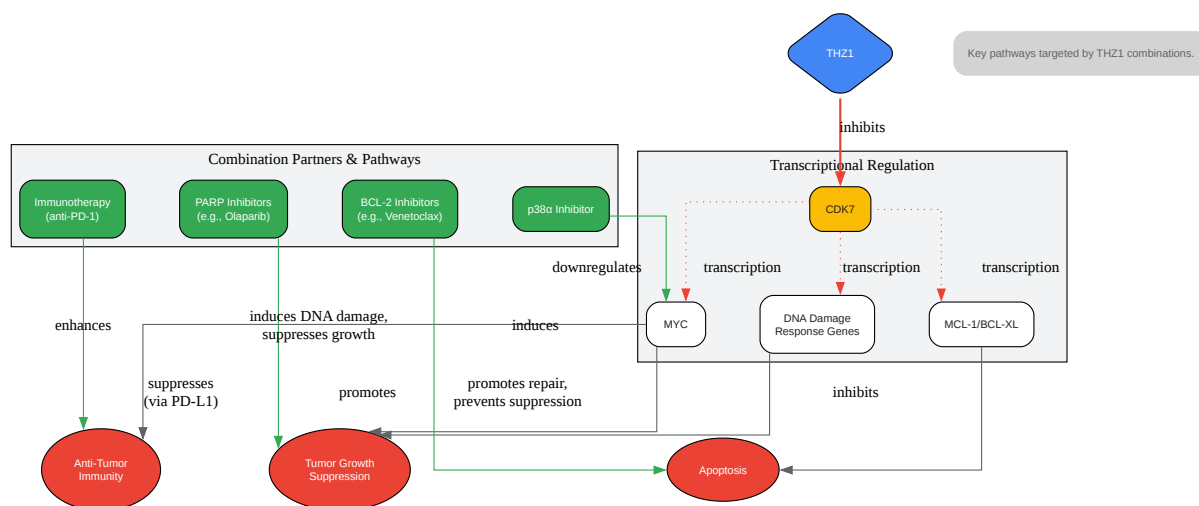
Mechanism of Action

THZ1 covalently binds to a unique cysteine residue (Cys312) outside the kinase domain of CDK7, leading to its irreversible inhibition.[4][9] This inhibition disrupts the phosphorylation of RNAPII, which in turn suppresses the transcription of genes with high transcriptional dependency, often referred to as "transcriptional addiction," a hallmark of many cancer cells.[4][8] Notably, THZ1 has been shown to downregulate the expression of critical survival proteins such as MYC, MCL-1, and BCL-XL.[7][10] This targeted suppression of oncogenic transcription forms the basis of its synergistic activity with a range of other anti-cancer agents.

Below is a diagram illustrating the primary mechanism of action of THZ1.







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